molecular formula C4H3BrF3N3 B1450291 3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole CAS No. 1609402-81-4

3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole

Cat. No. B1450291
CAS RN: 1609402-81-4
M. Wt: 229.99 g/mol
InChI Key: YVENSHIRMMCLRU-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole, otherwise known as BMTT, is an important chemical compound that has many applications in the scientific research field. It is a triazole derivative that has been studied extensively due to its unique properties and potential applications. BMTT has a wide range of uses in synthetic organic chemistry, including as a reagent for the synthesis of various compounds, and its reactivity makes it a useful tool for the development of new compounds. Additionally, BMTT has been studied for its potential applications in medicinal chemistry, where it can be used as an inhibitor of certain enzymes. In

Scientific Research Applications

  • Synthesis of Fluorinated Derivatives : 3-Amino-5-trifluoromethyl-1,2,4-triazole has been used in the synthesis of poly-substituted triazolo[1,5-a]pyrimidine derivatives and trifluoromethyl[1,2,4]triazolo[5,1-c]triazine derivatives, showcasing its utility in creating fluorinated compounds (Zohdi, 1997).

  • Chemical Reactivity Studies : The kinetics of reactions involving various bromo-N-methyl-tetrazoles and -triazoles have been studied to understand the relative electron-releasing power of nitrogen atoms in these compounds (Barlin, 1967).

  • Novel Antimicrobial Agents : New 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been synthesized as potential antimicrobial agents, demonstrating the biomedical applications of these compounds (Kaplancikli et al., 2008).

  • Development of New Heterocyclic Systems : Research into the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles and novel gem-difluorinated pyrano[3,4-d][1,2,3]-triazol-4-one compounds expands the chemical diversity and potential applications of triazole derivatives (Peng & Zhu, 2003).

  • Alkylation and Cycloaddition Reactions : Studies on the reactions of unsaturated azides and the synthesis of 1,2,3-triazoles from propargyl azides reveal insights into the mechanisms and applications of these reactions in synthetic chemistry (Banert, 1989).

  • Synthesis of 1,2,4-Triazole Derivatives : The interaction of 5-trifluoromethyl-containing 1,2,4-triazol-3-thione derivatives with propargyl bromide and their potential applications in various fields highlight the versatility of these compounds (Holovko-Kamoshenkova et al., 2020).

properties

IUPAC Name

3-bromo-1-methyl-5-(trifluoromethyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF3N3/c1-11-2(4(6,7)8)9-3(5)10-11/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVENSHIRMMCLRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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